tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate is an organic compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is a hydrazine derivative and is often used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-(2-methoxyethyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group in the compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 2-(2-methoxyethyl)hydrazinecarboxylate can be compared with other similar compounds such as:
tert-Butyl carbazate: A precursor in the synthesis of this compound.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another hydrazine derivative used in organic synthesis.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A compound with similar applications in the synthesis of biologically active molecules.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C8H18N2O3 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxyethylamino)carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-9-5-6-12-4/h9H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
IPFYZEJBPAOSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCCOC |
Origin of Product |
United States |
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